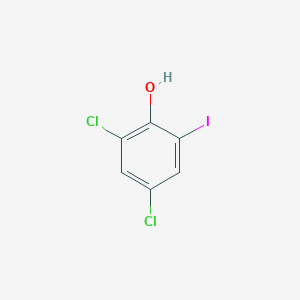

2,4-Dichloro-6-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDKVOOEGYNMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404249 | |

| Record name | 2,4-dichloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-83-7 | |

| Record name | 2,4-dichloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Dichloro-6-iodophenol, a halogenated aromatic compound of interest in various scientific and developmental fields. This document is intended to serve as a technical resource, offering insights grounded in established chemical principles and supported by scientific literature.

Chemical Identity and Physical Properties

This compound is a substituted phenol containing two chlorine atoms and one iodine atom on the benzene ring. This unique halogenation pattern imparts specific chemical and physical characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2040-83-7 | [1][2] |

| Molecular Formula | C₆H₃Cl₂IO | [3] |

| Molecular Weight | 288.90 g/mol | [3] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 63°C | Fluorochem |

| Boiling Point | Not available | |

| Solubility | Soluble in aqueous alkali, oxygenated and chlorinated solvents.[4] | [4] |

| pKa | Not available |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic iodination of 2,4-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, and the hydroxyl group offers steric hindrance, the iodine is directed to the available ortho position (position 6).

Experimental Protocol: Iodination of 2,4-Dichlorophenol

This protocol is a representative procedure based on established methods for the iodination of phenols.[5][6][7] Optimization may be required for specific laboratory conditions.

Materials:

-

2,4-Dichlorophenol

-

Molecular Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodosylbenzene)[6]

-

A suitable solvent (e.g., glacial acetic acid, water, or a biphasic system)[5]

-

Sodium thiosulfate solution (for quenching)

-

An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve 2,4-dichlorophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Iodine: Add molecular iodine to the solution and stir until it is fully dissolved.

-

Initiation of Reaction: Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material (2,4-dichlorophenol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete, quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Oxidizing Agent: The role of the oxidizing agent is to convert molecular iodine (I₂) into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated dichlorophenol ring.[6]

-

Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid can participate in the reaction mechanism, while a biphasic system can facilitate product separation.[5]

-

Temperature Control: Maintaining a low to moderate temperature is crucial to prevent side reactions, such as the formation of poly-iodinated products or degradation of the starting material and product.

Visualization of the Synthetic Pathway

Caption: Reactivity and potential applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [2] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [2] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

First Aid Measures:

-

After inhalation: Fresh air.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

After eye contact: Rinse out with plenty of water.

-

After swallowing: Make victim drink water (two glasses at most). Avoid vomiting. Consult a physician.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear protective gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Conclusion

This compound is a multifaceted chemical compound with a well-defined structure and predictable reactivity. Its synthesis via the iodination of 2,4-dichlorophenol is a straightforward process, and its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The potential for this compound to exhibit inherent biological activity, coupled with its utility as a scaffold for further chemical modification, underscores its importance for researchers in both academic and industrial settings. As with any halogenated aromatic compound, proper safety protocols must be strictly adhered to during its handling and use. This guide provides a foundational understanding of this compound, intended to facilitate its safe and effective application in scientific research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Important iodinated phenolic compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

-

de Oliveira, G. R., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72858, 2,4-Diiodophenol. Retrieved from [Link]

-

Canesi, S., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7), 4357-4368. Retrieved from [Link]

-

Piscopo, E., Diurno, M. V., & Andreotti, A. (1983). [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. Bollettino della Societa italiana di biologia sperimentale, 59(1), 44–50. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 62. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 2040-83-7 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-iodophenol

This guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dichloro-6-iodophenol, a valuable halogenated phenol derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical underpinnings and practical, field-proven insights.

Introduction

This compound is a polysubstituted phenol of significant interest in organic synthesis. Its unique substitution pattern, featuring both chlorine and iodine atoms on the phenolic ring, makes it a versatile building block for the construction of more complex molecules. The distinct reactivity of the carbon-iodine bond, particularly in cross-coupling reactions, allows for selective functionalization, rendering this compound a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This guide will explore the primary synthetic routes to this compound, delving into the mechanistic details and providing practical experimental protocols.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two strategic approaches: the direct electrophilic iodination of 2,4-dichlorophenol and a multi-step sequence involving the Sandmeyer reaction of 2,4-dichloro-6-aminophenol. The choice of pathway is often dictated by the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Direct Electrophilic Iodination of 2,4-Dichlorophenol

The most direct route to this compound involves the electrophilic aromatic substitution of 2,4-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. With the para position already occupied by a chlorine atom, electrophilic attack is directed to the ortho positions. The presence of two electron-withdrawing chlorine atoms deactivates the ring to some extent, but the powerful activating effect of the hydroxyl group still facilitates iodination at the vacant ortho position (C6).

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ, which then attacks the electron-rich aromatic ring of 2,4-dichlorophenol to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the desired this compound.

Reaction Mechanism: Electrophilic Iodination

An In-depth Technical Guide to CAS Number 2040-83-7 and the Associated Compound of Interest, 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole

An Important Note on Chemical Identification: Initial investigations into the topic revealed a discrepancy between the provided CAS number and the chemical substance of interest implied by contextual examples. The CAS number 2040-83-7 definitively corresponds to 2,4-Dichloro-6-iodophenol . However, to provide a comprehensive and useful resource for researchers, this guide will address both this compound and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole , a substance of significant interest in medicinal chemistry. This dual focus aims to clarify any potential confusion and deliver a thorough technical overview of both molecules.

Section A: this compound (CAS 2040-83-7)

This compound is a halogenated aromatic compound. Its structure is characterized by a phenol ring substituted with two chlorine atoms and one iodine atom. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in synthetic chemistry and potentially as an intermediate in the production of more complex molecules.

A1. Nomenclature and Chemical Identifiers

| Identifier | Value |

| CAS Number | 2040-83-7[1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂IO[2][4] |

| Molecular Weight | 288.893 g/mol [4] |

| IUPAC Name | This compound |

| Synonyms | Phenol, 2,4-dichloro-6-iodo- |

A2. Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in readily available literature. The following table includes predicted values and data from structurally similar compounds to provide an informed estimation of its properties.

| Property | Value/Information |

| Melting Point | Not available. For comparison, the melting point of 2,6-dichloro-4-iodophenol is 91-92 °C[5]. |

| Boiling Point | Predicted: 278.2±40.0 °C[5]. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and benzene, similar to other halogenated phenols[6][7]. |

| pKa | The pKa of 2,4-dichlorophenol is 7.9, and the presence of an additional electron-withdrawing iodine atom is expected to slightly increase its acidity (lower pKa)[8]. |

A3. Spectral Data Analysis

Specific spectral data for this compound is not widely published. Below is an analysis of the expected spectral characteristics based on its structure and data from analogous compounds like 2,4-dichlorophenol.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the halogen and hydroxyl groups. For comparison, the aromatic protons of 2,4,6-trichlorophenol appear at approximately 7.27 ppm and 5.88 ppm.[9]

-

¹³C NMR: The spectrum should display six distinct signals for the carbon atoms of the benzene ring. The carbons attached to the oxygen and halogens will show characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-I stretching in the lower frequency region. The IR spectrum for 2,4-dichlorophenol shows characteristic peaks for these functional groups.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and other characteristic cleavages of the aromatic ring.[11][12][13]

A4. Synthesis Protocol

A plausible method for the synthesis of this compound is the direct iodination of 2,4-dichlorophenol.

Reaction: Electrophilic aromatic substitution (iodination) of 2,4-dichlorophenol.

Reagents and Solvents:

-

2,4-Dichlorophenol

-

N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent

-

A suitable solvent such as methanol or acetic acid

Step-by-Step Protocol:

-

Dissolve 2,4-dichlorophenol in the chosen solvent in a reaction flask.

-

Add N-Iodosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise while stirring.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthesis of this compound.

A5. Applications and Research Interest

While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas:

-

Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Halogenated phenols are known precursors for various bioactive compounds.[14][15]

-

Medicinal Chemistry: A patent has cited this compound in the context of developing substituted 2-phenyl benzofurans as estrogenic agents, indicating its potential role in drug discovery.[4]

-

Material Science: Halogenated organic compounds can be used in the development of functional materials with specific electronic or optical properties.

A6. Safety and Handling

Based on safety data sheets for this compound and structurally related chemicals, the following precautions should be taken:

| Hazard Class | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye damage. Wear eye protection. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. |

Section B: 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are a cornerstone in modern medicinal chemistry due to their wide range of biological activities and favorable physicochemical properties.

B1. Nomenclature and Chemical Identifiers

| Identifier | Value |

| CAS Number | 56353-00-5 |

| Molecular Formula | C₁₃H₉N₃O |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole |

| Synonyms | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine |

B2. The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving metabolic stability and pharmacokinetic properties. This scaffold is a common feature in a multitude of approved drugs and clinical candidates.[16]

B3. Physicochemical Properties

| Property | Value/Information |

| Melting Point | Not explicitly found for this specific isomer. Related compounds such as 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole have a melting point of 167-169 °C, and 2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole has a melting point of 237-239 °C[17]. |

| Boiling Point | High, as expected for a rigid aromatic heterocyclic system. |

| Solubility | Generally, 1,3,4-oxadiazoles with aryl substituents have low solubility in water but are soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[18] |

B4. Spectral Data Analysis

-

¹H NMR: The spectrum would show signals for the protons of the phenyl and pyridyl rings. The pyridyl protons would appear as two sets of doublets, characteristic of a 4-substituted pyridine. The phenyl protons would appear as a multiplet.

-

¹³C NMR: The spectrum would display characteristic signals for the carbons of the two aromatic rings and the two distinct carbons of the oxadiazole ring, which typically appear in the range of 160-170 ppm.[19][20]

-

IR Spectroscopy: Key peaks would include C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching (around 1000-1200 cm⁻¹), and aromatic C=C and C-H stretching vibrations.[21][22]

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak. Fragmentation patterns would involve cleavage of the oxadiazole ring and the aromatic substituents.

B5. Synthesis Protocol

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a diacylhydrazine intermediate.

Reaction: Condensation of benzohydrazide with isonicotinic acid followed by cyclodehydration.

Reagents and Solvents:

-

Benzohydrazide

-

Isonicotinic acid

-

A coupling agent (e.g., EDC/HOBt) or conversion of isonicotinic acid to its acid chloride

-

A dehydrating agent for cyclization (e.g., POCl₃, P₂O₅, or TsCl)

-

A suitable solvent (e.g., pyridine, DMF)

Step-by-Step Protocol:

-

Formation of the Diacylhydrazine: React benzohydrazide with isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like SOCl₂) in the presence of a base (e.g., pyridine) to form the N,N'-diacylhydrazine intermediate.

-

Cyclodehydration: Heat the diacylhydrazine intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 1,3,4-oxadiazole ring.

-

Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture with ice water. Neutralize the solution and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.

Caption: General synthesis of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole.

B6. Biological Activities and Therapeutic Potential

Derivatives of 1,3,4-oxadiazole are renowned for their diverse pharmacological activities. The combination of a phenyl and a pyridyl group on the oxadiazole core in the target molecule suggests a high potential for biological activity.

Caption: Biological activities of the 1,3,4-oxadiazole scaffold.

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit potent activity against a range of bacteria and fungi, including drug-resistant strains. The presence of a pyridine ring, in particular, is often associated with enhanced antimicrobial effects.[23][24][25]

-

Anti-inflammatory Activity: Several compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant anti-inflammatory properties, in some cases comparable to standard drugs like indomethacin.[23][26]

-

Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties. They can act through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[26][27]

-

Anticonvulsant Activity: Derivatives of 1,3,4-oxadiazole have shown promise as anticonvulsant agents in preclinical studies.[28]

-

Antitubercular Activity: The search for new drugs to combat tuberculosis has led to the investigation of 1,3,4-oxadiazoles, with some derivatives showing promising activity against Mycobacterium tuberculosis.[27]

-

pH-Responsive Probes: Functionalized 1,3,4-oxadiazoles have been developed as fluorescent probes that can detect changes in pH, which has applications in cellular imaging and diagnostics.[18]

B7. Future Directions in Research

For drug development professionals, 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole and its derivatives represent a promising starting point for lead optimization. Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with different substituents on the phenyl and pyridyl rings to identify compounds with enhanced potency and selectivity for a specific biological target.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Conclusion

This technical guide has provided a detailed overview of two distinct chemical entities: This compound (CAS 2040-83-7) , a halogenated phenol with potential as a synthetic intermediate, and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole , a heterocyclic compound with a scaffold of high interest in medicinal chemistry and drug development. By clarifying the initial ambiguity in chemical identification and presenting the available technical data for both, this document serves as a valuable resource for researchers and scientists in their respective fields. The rich pharmacology of the 1,3,4-oxadiazole core, in particular, highlights a fertile ground for future research and discovery.

References

- Kapoor, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 257-275.

- Ziemska, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423.

-

ChemSynthesis. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

- Asadi, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 10(5), 435-442.

-

NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

- Arrico, L., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824.

- Rajasekaran, S., & Rao, G. K. (2012). Synthesis and antimicrobial activity of 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazole. Journal of Pharmacy Research, 5(2), 858-860.

- Upare, A. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3962.

- Kapoor, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 257-275.

-

PubChem. (n.d.). 2,4-Diiodophenol. Retrieved from [Link]

- Mascolo, G., et al. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation.

- Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmacy and Science, 8(4), 1-10.

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(10), 1878-1887.

-

NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

- Szulc, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(22), 5463.

-

Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-trichloro-. Retrieved from [Link]

- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

-

Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

-

ResearchGate. (2015). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]

-

ResearchGate. (2004). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Retrieved from [Link]

-

Parkway Scientific. (n.d.). BX-157 (2040-83-7, MFCD00086134). Retrieved from [Link]

-

ResearchGate. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. Retrieved from [Link]

Sources

- 1. This compound | 2040-83-7 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2040-83-7|this compound: In Stock [parkwayscientific.com]

- 5. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 6. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 9. 2,4,6-Trichlorophenol(88-06-2) 1H NMR spectrum [chemicalbook.com]

- 10. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 11. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 12. Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 17. 2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole CAS#: 3477-75-6 [m.chemicalbook.com]

- 18. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. jchemrev.com [jchemrev.com]

- 27. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jchemrev.com [jchemrev.com]

2,4-Dichloro-6-iodophenol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-iodophenol

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer an in-depth analysis of the molecule's structure, synthesis, and characterization, grounded in fundamental chemical principles and field-proven insights.

Introduction: A Molecule of Interest

This compound is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring three distinct halogen substituents on the benzene ring, imparts unique physicochemical properties that make it a valuable building block in organic synthesis and a compound of interest for medicinal chemistry. The precise arrangement of the chloro and iodo groups, along with the phenolic hydroxyl group, dictates its reactivity, steric profile, and potential for intermolecular interactions. Understanding its molecular structure is paramount for its effective utilization in research and development.

Core Molecular Structure and Properties

The foundational identity of this compound is defined by its elemental composition and the spatial arrangement of its atoms.

Structural Representation

The molecule consists of a central benzene ring substituted at positions 1, 2, 4, and 6. The hydroxyl group (-OH) defines it as a phenol and is located at position 1. Two chlorine atoms are situated at positions 2 and 4, while a single iodine atom is at position 6.

Caption: Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, experimental design, and computational modeling.

| Property | Value | Source |

| CAS Number | 2040-83-7 | [1][2] |

| Molecular Formula | C₆H₃Cl₂IO | [1][2] |

| Molecular Weight | 288.90 g/mol | |

| Appearance | N/A (Typically a solid at room temp.) | [2] |

| Melting Point | 42 - 43 °C (108 - 109 °F) | |

| Boiling Point | 209 - 210 °C (408 - 410 °F) | |

| Purity | Typically >95-97% | [2][3] |

| Storage Temperature | 2-8°C | [2][4] |

| XLogP3 | 3.3 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the regioselective iodination of a readily available precursor, 2,4-dichlorophenol. The choice of iodinating agent and conditions is critical to ensure the desired substitution pattern.

Synthetic Workflow

The hydroxyl group of the phenol is an ortho-, para-director. In 2,4-dichlorophenol, the para-position (4) and one ortho-position (2) are already blocked by chlorine atoms. The remaining ortho-position (6) is therefore the most activated site for further electrophilic aromatic substitution.

Caption: Figure 2: General Synthetic Workflow

Protocol: Synthesis via Iodination of 2,4-Dichlorophenol

This protocol is a representative method based on established procedures for phenol halogenation.[5] It is a self-validating system that includes purification and confirmation steps.

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Iodine monochloride (ICl) (1.05 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-dichlorophenol (1.0 eq) in glacial acetic acid.

-

Addition of Iodinating Agent: Cool the solution to 0°C in an ice bath. Slowly add iodine monochloride (1.05 eq) dropwise over 15 minutes. The choice of ICl is strategic; it is a more potent electrophile than I₂, leading to a cleaner and more efficient reaction under mild conditions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Pour the reaction mixture into a separatory funnel containing water and DCM. Quench any remaining ICl by adding saturated sodium thiosulfate solution until the iodine color disappears.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), water, and finally brine. The bicarbonate wash is crucial for removing the acidic solvent, which would interfere with subsequent steps.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS). A sharp melting point close to the literature value (42-43°C) is a good indicator of purity.

Structural Elucidation via Spectroscopy

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Figure 3: Logic of Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Expected Signals: The structure has two aromatic protons. We expect to see two distinct signals in the aromatic region (typically 6.5-8.0 ppm).

-

Splitting Pattern: These two protons are on adjacent carbons (positions 3 and 5). However, they are meta to each other. Therefore, they should appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

-

Chemical Shift Prediction:

-

The proton at C5 is ortho to a chlorine atom and para to another chlorine atom.

-

The proton at C3 is ortho to two chlorine atoms.

-

The introduction of the large, electron-withdrawing iodine atom at C6 will further deshield the adjacent proton at C5, likely shifting it further downfield compared to the proton at C3.

-

A broad singlet corresponding to the phenolic -OH proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR (Carbon NMR):

-

Expected Signals: Six unique signals are expected for the six carbons of the benzene ring.

-

Chemical Shift Prediction:

-

The carbon bearing the hydroxyl group (C1) will be significantly shifted downfield (e.g., ~150-160 ppm).

-

Carbons bonded to halogens (C2, C4, C6) will also have characteristic shifts, with the carbon attached to iodine (C6) being the most upfield of the three due to the "heavy atom effect."

-

The two carbons bearing protons (C3, C5) will be the most upfield in the aromatic region.

-

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition from isotopic patterns.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion would be expected around m/z 288. The exact mass is 287.860565 g/mol .[7]

-

Isotopic Pattern: This is a key validation feature. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms will create a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO, and for halogenated aromatics, the loss of halogen atoms (Cl• or I•).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C=C Aromatic Stretch: Sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching of the phenol.

-

C-Cl and C-I Stretches: Absorptions for C-Cl bonds typically appear in the 600-800 cm⁻¹ region, while the C-I stretch is found at lower wavenumbers, typically 500-600 cm⁻¹. The specific pattern of peaks in the "fingerprint region" (<1000 cm⁻¹) can also help confirm the 1,2,4,6-tetrasubstitution pattern.[8]

Safety and Handling

As with any halogenated phenol, this compound must be handled with appropriate care. It is classified as hazardous.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion and Future Directions

The molecular structure of this compound is well-defined by its 1,2,4,6-tetrasubstituted phenolic ring. Its synthesis is straightforward from 2,4-dichlorophenol, and its structure can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The presence of three distinct halogen atoms provides multiple sites for further chemical modification, such as in cross-coupling reactions (particularly at the iodo-position), making it a versatile intermediate for the synthesis of more complex molecules in agrochemical and pharmaceutical research. While no crystal structure data is currently available in public databases, such a study would provide definitive bond lengths and angles, further solidifying our understanding of this compound.[12][13]

References

- 1. This compound | 2040-83-7 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. 2040-83-7|this compound: In Stock [parkwayscientific.com]

- 4. angenechemical.com [angenechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-iodophenol

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-6-iodophenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. Our focus is on empowering users to confidently acquire and analyze their own data for this and structurally related halogenated phenols.

Introduction

This compound (CAS No: 2040-83-7, Molecular Formula: C₆H₃Cl₂IO) is a polysubstituted aromatic compound with significant potential in organic synthesis.[1] The precise arrangement of its chloro, iodo, and hydroxyl substituents on the phenol ring gives rise to a unique set of physicochemical properties and reactivity. Accurate structural confirmation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic characteristics essential.

This guide will delve into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the theoretical underpinnings of each technique, provide validated experimental protocols, and offer insights into the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of molecular structure.

Predicted ¹H NMR Spectrum

Due to the limited availability of public experimental spectra for this compound, a predicted ¹H NMR spectrum is presented as a reliable reference. Online prediction tools, which utilize extensive databases of known spectra, offer a high degree of accuracy for small organic molecules.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Doublet |

| H-5 | 7.2 - 7.5 | Doublet |

| -OH | 5.0 - 6.0 | Singlet (broad) |

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3 and H-5): The two aromatic protons are in distinct chemical environments due to the asymmetric substitution pattern. The electron-withdrawing effects of the chlorine and iodine atoms deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The proton at the 3-position is expected to be further downfield than the proton at the 5-position due to the proximity of the deshielding iodine atom. The coupling between these two protons, which are meta to each other, would result in a doublet for each signal with a small coupling constant (J ≈ 2-3 Hz).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet. Its position can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide leads to the disappearance of the -OH peak due to proton-deuterium exchange.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-Cl) | 128 - 132 |

| C-3 | 135 - 140 |

| C-4 (-Cl) | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 (-I) | 85 - 90 |

Influence of Substituents on ¹³C Chemical Shifts:

-

C-1 (ipso-carbon to -OH): The oxygen of the hydroxyl group strongly deshields the attached carbon, causing it to resonate at a high chemical shift.

-

C-2 and C-4 (ipso-carbons to -Cl): The chlorine atoms also have a deshielding effect on the carbons to which they are attached.

-

C-6 (ipso-carbon to -I): In contrast to chlorine, iodine exhibits a significant "heavy atom effect," which shields the attached carbon, causing it to resonate at a much lower chemical shift (upfield). This is a highly characteristic feature to look for in the spectrum.

-

C-3 and C-5: The chemical shifts of these carbons are influenced by the combined electronic effects of the neighboring substituents.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of halogenated phenols.[5]

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for preparing and analyzing NMR samples of phenolic compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). Chloroform-d is a good first choice for many organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For quantitative analysis, ensure a sufficient relaxation delay between pulses.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with a single peak for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Comments |

| [M]⁺ | 288, 290, 292 | Molecular ion peak cluster, showing the isotopic pattern of two chlorine atoms. |

| [M-Cl]⁺ | 253, 255 | Loss of a chlorine atom. |

| [M-I]⁺ | 161, 163 | Loss of an iodine atom. |

| [M-HCl]⁺ | 252, 254 | Loss of hydrogen chloride. |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (288.90 g/mol ).[7] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information.[8] Common fragmentation pathways for halogenated phenols include the loss of a halogen atom or a small neutral molecule like HCl.[9] The relative abundance of the fragment ions can help to deduce the structure of the molecule.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Diagram 2: GC-MS Analysis Workflow

Caption: The sequential process of analyzing a sample using Gas Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Parameters:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a capillary column suitable for the separation of semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few minutes, and then ramp the temperature up to around 280 °C at a rate of 10-20 °C/min.

-

Mass Spectrometer: Use electron impact (EI) ionization at 70 eV. Set the mass range to scan from m/z 50 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra or the predicted fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

| C-I stretch | 500 - 600 | Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature in the IR spectrum of a phenol is the broad absorption band due to the O-H stretching vibration.[10] The broadness is a result of intermolecular hydrogen bonding.

-

Aromatic C=C and C-H Stretches: The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic ring.

-

C-O Stretch: The strong absorption due to the C-O stretching of the phenolic hydroxyl group is also a key diagnostic peak.

-

C-Halogen Stretches: The C-Cl and C-I stretching vibrations appear in the fingerprint region of the spectrum. Their exact positions can be influenced by the overall substitution pattern of the ring.

Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for obtaining an infrared spectrum.

Diagram 3: FTIR Sample Preparation (ATR Method)

Caption: The simple and efficient workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks in the spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption

Phenols typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents.[11]

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) | Solvent |

| π → π | ~280 - 290 | Methanol or Ethanol |

| π → π | ~220 - 230 | Methanol or Ethanol |

Influence of Substituents and Solvent:

-

Substituent Effects: The hydroxyl group and the halogen atoms are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The overall effect will be a combination of the electronic contributions of all substituents.

-

Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima.[12] A change in pH will also have a significant effect. In a basic solution, the phenol will be deprotonated to the phenoxide ion, which results in a pronounced bathochromic shift of the absorption bands.[11]

Experimental Protocol for UV-Vis Spectroscopy

Diagram 4: UV-Vis Spectroscopy Workflow

Caption: A standard procedure for quantitative analysis using UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If a quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) of the compound at λₘₐₓ.

-

Synthesis and Purity Considerations

While a detailed synthetic procedure for this compound is not widely published, it can likely be prepared from 2,4-dichlorophenol via electrophilic iodination. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent could be employed.

Potential impurities in the final product could include:

-

Unreacted 2,4-dichlorophenol.

-

Other iodinated isomers.

-

Di-iodinated products.

The spectroscopic techniques outlined in this guide are essential for confirming the structure of the desired product and for identifying and quantifying any potential impurities.

Conclusion

References

- Zhang, J. Y. (2006). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Pesticide Protocols (pp. 111-122). Humana Press.

- Popp, P., & Wennrich, L. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(15), 3575-3580.

- Turnes, I., Rodríguez, I., García, C. M., & Cela, R. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry.

- Láng, G., & Fiser, B. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331.

-

ResearchGate. (n.d.). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV/visible spectra of 2,4-DCP solutions before (1) and after (2, 3).... Retrieved from [Link]

- Amewu, S. G., & Sackey, J. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-11.

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]

- Bendini, A., Cerretani, L., Carrasco-Pancorbo, A., Gómez-Caravaca, A. M., Segura-Carretero, A., Fernández-Gutiérrez, A., & Lercker, G. (2007). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. Food Chemistry, 105(1), 347-354.

- Le, T. H. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. International Journal of Chemistry, 6(2), 1-10.

-

Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. Retrieved from [Link]

- Dearden, J. C., & Forbes, W. F. (1959). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 37(8), 1294-1304.

-

AGRO-knowledge. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

- Joshi, R., et al. (2022). Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy. Molecules, 27(6), 1983.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

- Sundaraganesan, N., Anand, B., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1053-1062.

-

Purdue University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) native PCP and (b) 2,4,6-trichlorophenol (TCP).... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

- Khan, M. A., et al. (2014). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Journal of Analytical Methods in Chemistry, 2014, 1-10.

-

Purdue University College of Engineering. (2011). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Mascolo, G., Lopez, A., Detomaso, A., & Lovecchio, G. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation.

- Jacobs, H. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Structure and Chemistry (Part F) (pp. 59-106). Elsevier.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1251-1258.

-

ResearchGate. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. PROSPRE [prospre.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agro.icm.edu.pl [agro.icm.edu.pl]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dichloro-6-iodophenol: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-iodophenol, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and materials science. This document delves into the synthetic methodologies for its preparation, including a detailed examination of the electrophilic iodination of 2,4-dichlorophenol. It further presents a thorough characterization of the molecule, encompassing its physicochemical properties and a predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The guide also explores the chemical reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Finally, a critical assessment of its safety and toxicological profile is provided to ensure its responsible handling and application in a research and development setting.

Introduction: The Strategic Value of Polysubstituted Halophenols

Halogenated phenols are a class of organic compounds that have garnered considerable interest in the scientific community due to their diverse applications, ranging from their use as intermediates in the synthesis of agrochemicals and pharmaceuticals to their role as antiseptics and disinfectants.[1][2] The presence of multiple halogen atoms on the phenolic ring, as in the case of this compound, imparts unique physicochemical properties and reactivity patterns that can be strategically exploited in the design and synthesis of complex molecular architectures.

The iodine substituent, in particular, is of significant interest in modern organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This inherent reactivity allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of novel molecular scaffolds.

This guide aims to serve as a detailed technical resource for researchers and drug development professionals, providing the necessary information to effectively utilize this compound as a strategic building block in their synthetic endeavors.

Synthesis and Mechanistic Insights

The most direct and common route for the synthesis of this compound is the electrophilic iodination of the readily available precursor, 2,4-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a chlorine atom, and the ortho positions are sterically and electronically distinct, the iodination is regioselective.

Key Iodinating Reagents and Methodologies

Several iodinating agents can be employed for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and handling.

-

Iodine Monochloride (ICl): This is a highly effective and reactive iodinating agent for phenols.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the polarized I-Cl bond provides the electrophilic iodine species. The reaction is typically carried out in an acidic medium to enhance the electrophilicity of the iodinating agent.[4]

-

N-Iodosuccinimide (NIS): NIS is a milder and more easily handled iodinating agent compared to ICl.[6] It is often used in the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, to activate the NIS and generate a more potent electrophilic iodine species.[7] The use of NIS often leads to higher yields and cleaner reactions with fewer byproducts.[3]

Proposed Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2,4-dichlorophenol follows a classical electrophilic aromatic substitution pathway. The mechanism is initiated by the attack of the electron-rich aromatic ring on the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the final product, this compound. A detailed kinetic and mechanistic study of this reaction has been the subject of academic research.[8]

Caption: Mechanism of Electrophilic Iodination of 2,4-Dichlorophenol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of this compound using N-iodosuccinimide.

Materials:

-

2,4-Dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (0.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its precursor, 2,4-dichlorophenol.

| Property | 2,4-Dichlorophenol | This compound (Predicted) |

| CAS Number | 120-83-2[9] | 2040-83-7[10][11] |

| Molecular Formula | C₆H₄Cl₂O[9] | C₆H₃Cl₂IO[11] |

| Molecular Weight | 163.00 g/mol [9] | 288.90 g/mol |

| Appearance | Colorless crystalline solid[9] | Off-white to pale yellow solid |

| Melting Point | 45 °C[9] | Expected to be higher than 45 °C |

| pKa | 7.89[12] | Expected to be slightly lower than 7.89 |

| logP | 3.06[9] | Expected to be higher than 3.06 |

The introduction of the iodine atom is expected to increase the molecular weight, melting point, and lipophilicity (logP) of the molecule. The electron-withdrawing nature of iodine may also lead to a slight increase in the acidity of the phenolic proton, resulting in a lower pKa.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two aromatic protons. The proton at the C5 position will appear as a doublet, coupled to the proton at the C3 position. The proton at the C3 position will also appear as a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be the most deshielded, appearing at a higher chemical shift. The carbons bonded to the halogens (C2, C4, C6) will also be deshielded, with the carbon attached to iodine (C6) showing a characteristic upfield shift compared to what might be expected based on electronegativity alone, due to the "heavy atom effect".

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will appear around 1200 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring will be in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 288, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation will likely involve the loss of the iodine atom, followed by fragmentation of the dichlorophenol ring.

Chemical Reactivity and Synthetic Applications